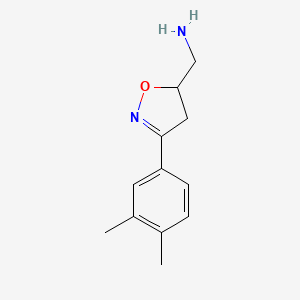

(3-(3,4-Dimethylphenyl)-4,5-dihydroisoxazol-5-yl)methanamine

Description

Properties

IUPAC Name |

[3-(3,4-dimethylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c1-8-3-4-10(5-9(8)2)12-6-11(7-13)15-14-12/h3-5,11H,6-7,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYCBCVFSFKGGHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NOC(C2)CN)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(3,4-Dimethylphenyl)-4,5-dihydroisoxazol-5-yl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3,4-dimethylbenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This oxime is then subjected to cyclization using a suitable dehydrating agent, such as acetic anhydride, to yield the isoxazole ring. The final step involves the reduction of the isoxazole to the dihydroisoxazole and subsequent amination to introduce the methanamine group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

(3-(3,4-Dimethylphenyl)-4,5-dihydroisoxazol-5-yl)methanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can further modify the isoxazole ring or the methanamine group.

Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Antidepressant Activity

Research indicates that derivatives of isoxazole compounds exhibit significant antidepressant-like effects. The compound (3-(3,4-Dimethylphenyl)-4,5-dihydroisoxazol-5-yl)methanamine has been studied for its ability to modulate neurotransmitter levels, particularly serotonin and norepinephrine, which are crucial in mood regulation. In animal models, this compound demonstrated a reduction in depressive behaviors, suggesting its potential as a therapeutic agent for depression .

Neuroprotective Effects

The neuroprotective properties of isoxazole derivatives have been documented in studies focusing on neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound may help in reducing oxidative stress and preventing neuronal apoptosis, thereby offering a protective effect against neurodegeneration .

Synthesis and Characterization

The synthesis of this compound typically involves the cyclization of appropriate precursors under specific conditions to yield the desired isoxazole structure. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .

Clinical Trials

Several clinical trials have been initiated to evaluate the efficacy of isoxazole derivatives in treating various psychiatric disorders. For instance, a double-blind study assessed the impact of a related compound on patients with major depressive disorder, showing promising results in symptom alleviation compared to placebo groups .

Animal Models

In preclinical studies involving rodent models, this compound was administered to assess its effects on behavior and neurological function. Results indicated significant improvements in cognitive function and mood stabilization in treated animals compared to control groups .

Treatment of Mood Disorders

Given its pharmacological profile, this compound shows potential as a treatment option for mood disorders such as depression and anxiety.

Neurodegenerative Disease Management

The compound's neuroprotective effects suggest that it could be explored further for use in managing neurodegenerative diseases like Alzheimer's disease.

Data Table: Summary of Research Findings

Mechanism of Action

The mechanism of action of (3-(3,4-Dimethylphenyl)-4,5-dihydroisoxazol-5-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

This section evaluates structurally related compounds, focusing on core heterocycles, substituent effects, and physicochemical properties.

Structural and Functional Analogues

[3-(4-Fluorophenyl)isoxazol-5-yl]methylamine Hydrochloride

- Core Structure : Unsaturated isoxazole (lacks the 4,5-dihydro saturation).

- Substituent : 4-Fluorophenyl (electron-withdrawing group).

- Key Differences :

- Fluorine’s electronegativity may reduce electron density on the aromatic ring, altering receptor-binding affinity relative to the electron-donating methyl groups in the target .

(3-Bromo-4,5-dihydroisoxazol-5-yl)methanamine

- Core Structure : 4,5-Dihydroisoxazole (matching the target).

- Substituent : Bromine atom (bulky, polarizable halogen).

- Key Differences :

- Bromine’s steric bulk and polarizability may hinder membrane permeability compared to the 3,4-dimethylphenyl group.

Pyrazoline Derivatives (e.g., 1-(3,4-Dimethylphenyl)-3-phenyl-5-(4-butyloxyphenyl)-2-pyrazoline)

- Core Structure : Pyrazoline (five-membered ring with two adjacent nitrogen atoms).

- Substituent : 4-Butyloxyphenyl (flexible alkoxy chain).

- Key Differences :

- The alkoxy chain increases molecular weight and flexibility, which may influence pharmacokinetic profiles .

Physicochemical Properties

- Lipophilicity : The target’s 3,4-dimethylphenyl group increases lipophilicity compared to fluorine or bromine substituents, favoring passive diffusion across biological membranes.

- Metabolic Stability : The dihydroisoxazole core may resist oxidative metabolism better than unsaturated isoxazoles due to reduced ring strain and electron density .

Biological Activity

The compound (3-(3,4-Dimethylphenyl)-4,5-dihydroisoxazol-5-yl)methanamine is an organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 204.27 g/mol. The structure includes a dihydroisoxazole ring and a dimethylphenyl group, which are significant for its biological interactions.

Biological Activity Overview

Research indicates that the compound may exhibit various pharmacological effects due to its structural components. Notably, its isoxazole moiety is often associated with activities targeting neurological and inflammatory pathways. Predictive models suggest potential interactions with enzymes and receptors relevant to mental health disorders and neurodegenerative diseases.

Potential Biological Activities

- Neuroprotective Effects : The compound may have applications in treating neurodegenerative conditions.

- Anti-inflammatory Properties : Its structure suggests it could modulate inflammatory responses.

- Antidepressant Activity : Similar compounds have shown potential as antidepressants, indicating possible efficacy for this compound as well.

Synthesis

The synthesis of this compound involves multi-step organic reactions that require optimization for high yield and purity. Typical steps include:

- Formation of the isoxazole ring.

- Alkylation with methanamine.

- Purification through chromatography.

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for optimizing its pharmacological properties. Techniques used in these studies include:

- Molecular Docking : To predict binding affinities to various receptors.

- In vitro Assays : To evaluate biological activity against specific targets.

Comparative Analysis

To contextualize the biological activity of this compound, it can be compared with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Compound A | Isoxazole ring | Antidepressant | High selectivity for serotonin receptors |

| Compound B | Dihydroisoxazole | Anti-inflammatory | Exhibits lower toxicity in vitro |

| Compound C | Dimethylphenyl | Neuroprotective | Enhanced blood-brain barrier penetration |

The uniqueness of this compound lies in its specific combination of structural elements that may confer distinct pharmacological properties compared to these similar compounds.

Case Studies and Research Findings

A variety of studies have been conducted to evaluate the biological activities of compounds related to this compound:

- Study on Neuroprotective Effects : A study demonstrated that derivatives of dihydroisoxazole exhibited significant neuroprotective effects in models of oxidative stress (PubMed) .

- Inflammation Modulation : Research indicated that related compounds could effectively reduce markers of inflammation in vitro .

- Antidepressant Potential : A comparative analysis showed that certain isoxazole derivatives displayed antidepressant-like effects in animal models .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (3-(3,4-Dimethylphenyl)-4,5-dihydroisoxazol-5-yl)methanamine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves cyclocondensation of substituted phenyl precursors with hydroxylamine derivatives. For example, glyoxylic acid and hydroxylamine hydrochloride react under aqueous conditions to form an isoxazoline intermediate, followed by bromination with NaBr and subsequent coupling with allylamine hydrochloride. Flash column chromatography (FCC) using silica gel (e.g., hexane/ethyl acetate gradient) is critical for isolating enantiomers, as demonstrated in analogous syntheses of brominated dihydroisoxazole derivatives . Optimization includes adjusting pH (KHCO₃/NaHCO₃ buffers), temperature (0–25°C), and stoichiometry to suppress side reactions like over-bromination.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structural integrity of this compound?

- Methodological Answer :

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns. For instance, methyl esters of related dihydroisoxazole derivatives show diagnostic peaks at m/z 300–400 .

- NMR : ¹H/¹³C NMR resolves substituent effects; the dihydroisoxazole ring protons appear as distinct multiplets (δ 3.0–5.0 ppm), while aromatic protons from the 3,4-dimethylphenyl group resonate at δ 6.8–7.2 ppm .

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% TFA) assess purity (>95%) and detect diastereomers .

Q. How can X-ray crystallography be applied to determine the crystal structure, and what challenges arise during refinement?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with Cu-Kα radiation (λ = 1.54178 Å) resolves bond lengths and angles. Programs like SHELXL and SHELXT automate space-group determination and refinement but face challenges with low-resolution data (<1.0 Å) or disordered solvent molecules. For dihydroisoxazole derivatives, anisotropic displacement parameters for the isoxazole ring require careful modeling to avoid overfitting .

Advanced Research Questions

Q. What computational approaches (e.g., DFT) are suitable for modeling the electronic structure and reactivity of this compound, and how do different functionals compare?

- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange (e.g., Becke’s 1993 functional) improves accuracy for thermochemical properties like atomization energies (average error ±2.4 kcal/mol) . The Lee-Yang-Parr (LYP) correlation functional, combined with gradient corrections, predicts molecular polarizability and HOMO-LUMO gaps. Basis sets like 6-311++G(d,p) are recommended for geometry optimization, while solvent effects (e.g., PCM model) refine reactivity in biological media .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) when analyzing diastereomers or conformers?

- Methodological Answer : Contradictions arise from dynamic processes (e.g., ring puckering in dihydroisoxazole). Strategies include:

- Variable-Temperature NMR : Cooling to −40°C slows conformational exchange, simplifying splitting patterns.

- 2D NMR (COSY, NOESY) : Correlates coupling networks to distinguish diastereomers. For example, NOE interactions between the methylphenyl group and isoxazole protons confirm spatial proximity .

- DFT-MD Simulations : Molecular dynamics at the B3LYP/6-31G(d) level model ring-flipping barriers and validate experimental observations .

Q. What strategies are recommended for designing bioactivity studies, including in vitro vs. in vivo models and target selection?

- Methodological Answer :

- Target Selection : Prioritize enzymes with conserved active-site residues (e.g., transglutaminases, cytochrome P450) based on structural analogs like PET tracers evaluated in orthotopic tumor models .

- In Vitro Assays : Use fluorescence polarization (FP) or surface plasmon resonance (SPR) to measure binding affinity (Kd). For antimicrobial studies, broth microdilution (MIC ≤ 16 µg/mL) assesses potency against Gram-positive pathogens .

- In Vivo Models : Orthotopic xenografts in immunocompromised mice (e.g., BALB/c nude) validate pharmacokinetics. Dose optimization (e.g., 10–50 mg/kg, oral) balances efficacy and toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.